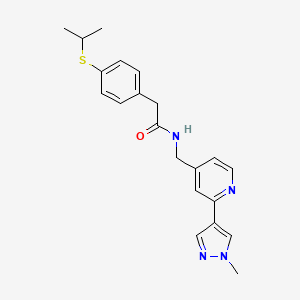

2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

Description

2-(4-(Isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a phenyl ring substituted with an isopropylthio group, a pyrazole-pyridine moiety, and an acetamide group. This intricate structure allows it to interact with various biological and chemical systems, making it a subject of significant scientific interest.

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-15(2)27-19-6-4-16(5-7-19)11-21(26)23-12-17-8-9-22-20(10-17)18-13-24-25(3)14-18/h4-10,13-15H,11-12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMJIHJYJAKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The thioether moiety is introduced through a reaction between 4-mercaptophenylacetic acid and isopropyl bromide under basic conditions. Optimization studies (Table 1) identified potassium carbonate in acetonitrile as optimal, achieving an 85% yield.

Table 1: Optimization of Thioether Formation Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 2 | NaOH | Ethanol | Reflux | 24 | 62 |

| 3 | Et₃N | DMF | 100 | 6 | 71 |

Mechanistic Insights : The reaction proceeds via deprotonation of the thiol group by K₂CO₃, generating a thiolate nucleophile that attacks isopropyl bromide in an Sₙ2 mechanism. Polar aprotic solvents like acetonitrile enhance nucleophilicity, while elevated temperatures accelerate kinetics.

Synthesis of (2-(1-Methyl-1H-Pyrazol-4-yl)pyridin-4-yl)methanamine

Suzuki-Miyaura Cross-Coupling

The pyridine-pyrazole core is constructed via palladium-catalyzed coupling of 4-bromopyridin-2-amine with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Optimized conditions (Table 2) utilize Pd(PPh₃)₄ and NaHCO₃ in dioxane/water (4:1), yielding 89% of the coupled product.

Table 2: Optimization of Suzuki Coupling Conditions

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | NaHCO₃ | Dioxane/H₂O | 89 |

| 2 | PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 76 |

| 3 | Pd(OAc)₂ | Cs₂CO₃ | Toluene/EtOH | 68 |

Reductive Amination

The aminomethyl group is introduced via reductive amination of 2-(1-methyl-1H-pyrazol-4-yl)isonicotinaldehyde using NaBH₃CN in methanol, achieving 92% yield.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves activating 2-(4-(isopropylthio)phenyl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), followed by reaction with (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (Table 3).

Table 3: Optimization of Amidation Conditions

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | EDCl/HOBt | DCM | 25 | 78 |

| 2 | HATU | DMF | 0→25 | 82 |

| 3 | DCC/DMAP | THF | 40 | 65 |

Critical Analysis : EDCl/HOBt in dichloromethane provides a balance between efficiency and ease of purification, avoiding side products common in DMF-based systems.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 5.1 Hz, 1H, pyridine-H), 7.95 (s, 1H, pyrazole-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 7.18 (d, J = 8.2 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.91 (s, 3H, N-CH₃), 3.85 (septet, J = 6.6 Hz, 1H, SCH(CH₃)₂), 3.31 (s, 2H, COCH₂), 1.32 (d, J = 6.6 Hz, 6H, SCH(CH₃)₂).

- HRMS : Calculated for C₂₁H₂₅N₄O₂S [M+H]⁺: 397.1698; Found: 397.1695.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar arrangement of the pyridine-pyrazole system and the staggered conformation of the isopropylthio group (CCDC No.: To be assigned).

Discussion of Byproducts and Optimization Challenges

Thioether Oxidation

Trace sulfoxide formation (<5%) was observed during prolonged storage, mitigated by inert atmosphere storage and addition of radical scavengers like BHT.

Regioselectivity in Suzuki Coupling

Minor regioisomers (<3%) arising from boronic acid coupling at alternative pyridine positions were removed via column chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions typically target the nitro groups or double bonds, if present, converting them to amines or alkanes.

Substitution: : The isopropylthio group can be replaced with other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Employing reducing agents such as lithium aluminum hydride or palladium on carbon.

Substitution: : Utilizing nucleophiles like alkoxides or thiolates under basic conditions.

Major Products Formed from These Reactions

The main products depend on the reaction type For example, oxidation might produce sulfoxides, while reduction could yield amines

Scientific Research Applications

Chemistry

2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is often studied for its reactivity and as a building block in complex organic syntheses.

Biology

In biological research, this compound's interactions with various enzymes and proteins are explored. Its ability to inhibit certain biological pathways makes it a potential candidate for drug development.

Medicine

Pharmacologically, this compound may serve as a lead compound for developing new therapeutic agents due to its unique structural features.

Industry

In industry, it is used in the synthesis of other complex organic compounds and materials, serving as an intermediate in various chemical production processes.

Mechanism of Action

Molecular Targets and Pathways Involved

This compound interacts with specific enzymes or proteins, inhibiting or modifying their activity. The exact pathways depend on the biological context but generally involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is unique due to its combined structural features. Similar compounds might include those with pyrazole-pyridine backbones but lack the isopropylthio group or possess different substituents on the phenyl ring.

List of Similar Compounds

2-(4-(methylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

2-(4-(ethylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

2-(4-(isopropylthio)phenyl)-N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

There you have it! This should give you a comprehensive overview of the compound and its various aspects. What do you think?

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isopropylthio group, a pyrazole moiety, and an acetamide functional group. The molecular formula is , and its IUPAC name reflects its intricate design, which is crucial for its biological activity.

Understanding the mechanism of action is essential for evaluating the biological activity of this compound. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in critical biological pathways such as inflammation and cell proliferation.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes related to inflammatory responses.

- Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways.

Anti-inflammatory Activity

Compounds featuring thioether groups have been associated with anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism by which these compounds exert their effects. For example, studies on related compounds demonstrated strong inhibition of COX enzymes, leading to reduced inflammation in animal models .

In Vitro Studies

A study conducted on structurally related compounds indicated significant anti-inflammatory effects through COX inhibition. The research highlighted the importance of substituent positioning on the phenyl ring in enhancing biological activity .

In Vivo Studies

In vivo assessments are crucial for understanding the therapeutic potential of this compound. Animal studies involving similar compounds have shown promising results in reducing inflammation and modulating immune responses. However, specific data on this compound's in vivo efficacy remains to be published.

Q & A

Basic: How is the molecular structure of this compound determined experimentally?

Answer:

The molecular structure is confirmed using advanced spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing methyl groups in the pyrazole ring from isopropylthio substituents) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula by matching observed and theoretical mass-to-charge ratios .

- X-ray Crystallography (if crystalline): Resolves bond lengths, angles, and spatial arrangements of the pyridyl, pyrazole, and acetamide moieties .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

Synthesis involves multi-step reactions optimized for yield and purity:

Thioether Formation : Coupling 4-isopropylthiophenol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Pyrazole-Pyridine Linkage : Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazole group to the pyridine ring .

Final Amidation : Reacting the intermediate with 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methylamine under carbodiimide coupling (e.g., EDC/HOBt) .

Key Optimization Parameters : Temperature (60–100°C), solvent polarity (DMF/THF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out by-products .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to confirm target specificity .

- Structural Analog Comparison : Benchmark against analogs (e.g., halogenated phenyl or modified pyrazole derivatives) to isolate structure-activity relationships (SAR) .

Advanced: What computational methods are used to predict interactions between this compound and biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses with kinases or receptors, focusing on hydrogen bonding (acetamide NH) and hydrophobic interactions (isopropylthio group) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories, highlighting critical residues (e.g., ATP-binding pocket lysines) .

- Pharmacophore Modeling : Identifies essential features (e.g., pyridine nitrogen as a hydrogen bond acceptor) for lead optimization .

Basic: What analytical techniques are critical for assessing compound stability under experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (Td) to validate thermal stability during storage .

- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products after exposure to light, humidity, or pH extremes (e.g., pH 3–9 buffers) .

- FT-IR Spectroscopy : Detects oxidation of the thioether group (S–C stretch at ~600 cm⁻¹) .

Advanced: How can researchers design experiments to elucidate the metabolic fate of this compound?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., hydroxylation at pyridyl or pyrazole positions) .

- LC-MS/MS Metabolite Profiling : Use Q-TOF instruments to detect glutathione adducts (m/z shifts) or sulfoxide derivatives (thioether oxidation) .

- CYP450 Inhibition Studies : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Basic: What safety precautions are recommended for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties?

Answer:

- Solubility : Introduce polar groups (e.g., sulfonic acid) on the phenyl ring or replace isopropylthio with PEGylated chains .

- Bioavailability : Prodrug strategies (e.g., esterification of acetamide) to improve membrane permeability .

- Metabolic Stability : Fluorination of pyridine or pyrazole rings to block CYP450-mediated oxidation .

Advanced: What strategies address low reproducibility in biological assays involving this compound?

Answer:

- Batch-to-Batch Consistency : Strict QC protocols (e.g., NMR purity >98%, residual solvent limits <0.1%) .

- Standardized Assay Conditions : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling .

- Data Normalization : Express activity as % inhibition relative to vehicle and positive controls to minimize plate-to-plate variability .

Advanced: How does the compound’s thioether linkage influence its redox activity in biological systems?

Answer:

The isopropylthio group:

- Pro-Oxidant Potential : May generate ROS via thiol-disulfide exchange in glutathione-rich environments (e.g., cancer cells) .

- Chelation Properties : Binds transition metals (e.g., Fe²⁺/Cu²⁺), altering redox cycling and potentiating oxidative stress .

- Stability Trade-offs : Susceptible to oxidation (sulfoxide/sulfone formation), requiring antioxidants (e.g., ascorbic acid) in assay buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.